![molecular formula C10H10ClNO3 B2358166 3-[(2-Chloroacetyl)amino]phenyl acetate CAS No. 924829-86-7](/img/structure/B2358166.png)

3-[(2-Chloroacetyl)amino]phenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

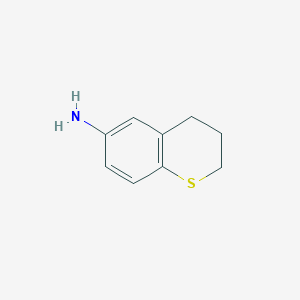

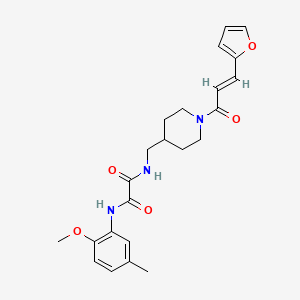

3-[(2-Chloroacetyl)amino]phenyl acetate is a chemical compound with the molecular formula C10H9ClNO3 . It is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and a carboxylic acid functional group .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring attached to an acetate group via an amino link. The acetate group is further linked to a chloroacetyl group .Scientific Research Applications

Synthesis and Chemical Properties

3-[(2-Chloroacetyl)amino]phenyl acetate, while not directly studied, is related to compounds that have been synthesized for various chemical applications. For example, the synthesis of potassium [2-[(2,6-dichlorophenyl)amino]phenyl] acetate has been optimized for industrial production due to its simplicity and low costs, indicating potential applications in large-scale chemical manufacturing processes (Wang Yong-sheng, 2007). Similarly, the synthesis of new substituted 1‐(3‐pyridyl)pyridinium salts and 3,4‐diamino‐2(1H)‐pyridinones from related chloroacetyl compounds suggests a role in the development of specialized chemical compounds (Gewald et al., 1995).

Potential in Drug Synthesis

While direct applications in drug synthesis for this compound are not evident, research on similar compounds can provide insights. For instance, studies on the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation demonstrate how structurally similar compounds can be utilized in antimicrobial drug development (Salama, 2020).

Relevance in Organic Chemistry Research

The compound's relevance in organic chemistry research is highlighted by studies like the synthesis of novel thiazolidinone and acetidinone derivatives and their antimicrobial activity. These studies indicate that derivatives of chloroacetyl compounds, which are chemically related to this compound, are significant for exploring new pharmaceutical agents (Mistry et al., 2009).

Applications in Biological Studies

In biological studies, compounds structurally similar to this compound have been synthesized and evaluated for various biological activities. For instance, the synthesis and antimicrobial activity of (1-Acetyl/1-Phenyl)-3-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-5-Aryl-Pyrazoline suggests the potential of chloroacetyl derivatives in developing bioactive compounds (Guna et al., 2015).

properties

IUPAC Name |

[3-[(2-chloroacetyl)amino]phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-7(13)15-9-4-2-3-8(5-9)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNPBTPAHBPBOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2358083.png)

![1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide](/img/structure/B2358088.png)

![N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358090.png)

![N-[[4-(Trifluoromethoxy)phenyl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2358093.png)

![2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2358096.png)

![3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2358097.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide](/img/structure/B2358100.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2358105.png)